N-(2-oxooxazolidin-3-yl)-N-phenylacetamide
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Overview
Description
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide: is a chemical compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities, including antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized via the reaction of amino alcohols with phosgene or related compounds.
Acylation: The oxazolidinone intermediate is then acylated with phenylacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the phenylacetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazolidinone ring.
Scientific Research Applications
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Sutezolid: A derivative of linezolid with enhanced activity against Mycobacterium tuberculosis.
Eperezolid: Similar to linezolid but with different pharmacokinetic properties.
Uniqueness
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its phenylacetamide moiety may also contribute to its unique interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(2-oxo-1,3-oxazolidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H12N2O3/c1-9(14)13(10-5-3-2-4-6-10)12-7-8-16-11(12)15/h2-6H,7-8H2,1H3 |
InChI Key |
IYFCIBATKOZEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N2CCOC2=O |
Origin of Product |
United States |
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